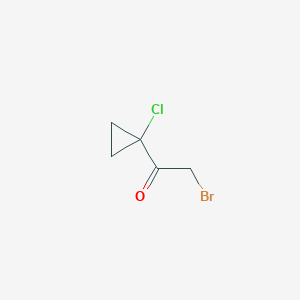![molecular formula C21H21FN2O3S2 B2845706 (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251614-34-2](/img/structure/B2845706.png)
(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a synthetic organic compound with intriguing chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone generally involves a multi-step process:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 6-fluorobenzo[b][1,4]thiazine and piperidine.
Formation of Intermediate Compounds: : The initial step typically involves the introduction of a 3-(methylthio)phenyl group to the 6-fluorobenzo[b][1,4]thiazine ring system. This is achieved through electrophilic aromatic substitution reactions under controlled conditions.
Oxidation to Form 1,1-Dioxido-4H-benzo[b][1,4]thiazin: : Subsequent oxidation of the intermediate compound yields the 1,1-dioxido-4H-benzo[b][1,4]thiazine structure.
Coupling with Piperidin-1-yl Methanone: : The final step involves coupling the oxidized intermediate with piperidin-1-yl methanone, often using a condensation reaction.
Industrial Production Methods
For large-scale industrial production, the process is optimized for efficiency and yield:
Continuous Flow Chemistry: : This method is often employed for its ability to enhance reaction rates, ensure consistent product quality, and improve overall process efficiency.
Catalytic Methods: : Industrial production may utilize catalytic methods to facilitate specific reaction steps, reducing the need for excessive reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone undergoes several chemical reactions, including:
Oxidation: : The compound can be further oxidized under specific conditions to yield derivatives with different oxidation states.
Reduction: : It can also undergo reduction reactions to form reduced intermediates.
Substitution: : The presence of various functional groups makes it susceptible to substitution reactions, particularly nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Catalysts: : Palladium or platinum catalysts can be used to facilitate certain substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
The compound is of significant interest in several research domains:
Chemistry: : Its unique structure makes it a useful model compound for studying complex synthetic pathways and reaction mechanisms.
Medicine: : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Its chemical stability and reactivity make it a valuable intermediate in the synthesis of more complex molecules, potentially useful in material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Molecular Targets: : It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: : It influences various biochemical pathways, potentially affecting cellular processes such as inflammation, cell signaling, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
6-Fluorobenzo[b][1,4]thiazine: : Shares the thiazine ring but lacks the piperidin-1-yl methanone group.
(3-(Methylthio)phenyl)benzo[b][1,4]thiazine: : Similar in structure but with differences in substitution patterns.
Benzo[b][1,4]thiazine Derivatives: : Various derivatives with different substitutions on the thiazine ring and phenyl group.
Unique Features
Structural Uniqueness: : The combination of the 6-fluoro, 3-(methylthio)phenyl, and piperidin-1-yl methanone groups imparts unique chemical properties and biological activity.
Reactivity Profile: : Its reactivity profile is distinct due to the presence of multiple functional groups, making it versatile for various applications.
There you have it. A detailed exploration of (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone. Want to talk more about anything here?
Properties
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-28-17-7-5-6-16(13-17)24-14-20(21(25)23-10-3-2-4-11-23)29(26,27)19-9-8-15(22)12-18(19)24/h5-9,12-14H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXNWGQDXFQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2845623.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2845624.png)
![N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2845627.png)
![2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2845630.png)
![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2845631.png)
methanone](/img/structure/B2845632.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B2845634.png)


![4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2845639.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2845640.png)
![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)BUTANAMIDE](/img/structure/B2845642.png)
![N-(4-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2845645.png)
![2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2845646.png)
